5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol
Description
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position and a pentafluoroethyl (-CF₂CF₃) substituent at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C7H4F5NO |
|---|---|
Molecular Weight |
213.10 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-5(14)3-13-2-4/h1-3,14H |
InChI Key |
MIIYKOXIWYXVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol typically involves the reaction of pentafluoroethyl halides with pyridin-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where pentafluoroethyl iodide reacts with pyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the pentafluoroethyl group, which makes the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The hydroxyl group on the pyridine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like DMSO are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol involves its interaction with various molecular targets. The electron-withdrawing effect of the pentafluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group on the pyridine ring can form hydrogen bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Pyridin-3-ol Derivatives with Fluorinated Substituents
a. 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (CAS 1261945-15-6)
- Structure : Features a pyridin-3-ol core with a 2-fluoro-3-methoxyphenyl substituent at the 5-position.
- Key Differences: The substituent is aromatic (phenyl ring) rather than aliphatic (pentafluoroethyl). Lower fluorine content (1 F vs. 5 F) reduces electronegativity and lipophilicity. Molecular weight: 235.22 g/mol (C₁₂H₁₀FNO₂), compared to ~229.11 g/mol (C₇H₄F₅NO, estimated for the target compound). Applications: Used in pharmaceutical intermediates; the methoxy group may enhance solubility .
b. 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
- Structure : Pyridin-2-ol with a 5-fluoro and 3-hydroxypropyl substituent.
- Key Differences: Hydroxyl group at the 2-position instead of 3. Lower logP (predicted) due to the polar hydroxypropyl group .
Pentafluoroethyl-Containing Heterocycles
a. 3-[5-(1,1,2,2,2-Pentafluoroethyl)-1H-1,2,4-triazol-3-yl]pyridine (4a)
- Structure : Pyridine linked to a 1,2,4-triazole ring bearing a pentafluoroethyl group.
- Key Differences :
b. 5-(1,1,2,2,2-Pentafluoroethyl)-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole ring with pentafluoroethyl and amine groups.
- Key Differences :
Non-Fluorinated Pyridin-3-ol Analogs
a. 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol
- Structure : Chlorine and hydroxyethoxy substituents on pyridin-3-ol.
- Key Differences: Chlorine (less electronegative than fluorine) and polar hydroxyethoxy group reduce hydrophobicity. Molecular weight: 203.59 g/mol (C₇H₈ClNO₃). Applications: Potential use in polymer chemistry due to reactive hydroxyl groups .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol | C₇H₄F₅NO (est.) | ~229.11 | -CF₂CF₃ (5), -OH (3) | High lipophilicity, strong electron withdrawal |
| 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | C₁₂H₁₀FNO₂ | 235.22 | -Ph-F-OCH₃ (5), -OH (3) | Moderate solubility, aromatic interactions |
| 3-[5-(Pentafluoroethyl)-1H-triazol-3-yl]pyridine | C₉H₅F₅N₄ | ~316.16 | -CF₂CF₃ (triazole), -Pyridine | Enhanced metabolic stability |
| 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol | C₇H₈ClNO₃ | 203.59 | -Cl (5), -OCH₂CH₂OH (2) | Polar, reactive hydroxyl groups |
Biological Activity
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol is characterized by the presence of a pyridine ring substituted with a pentafluoroethyl group and a hydroxyl group. The fluorinated alkyl chain enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
The primary mechanism of action for 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol involves the inhibition of soluble epoxide hydrolase (sEH) . This enzyme is crucial for the hydrolysis of epoxides to diols, impacting various biological processes related to inflammation and hypertension. By inhibiting sEH, this compound can modulate the levels of bioactive lipids, potentially leading to therapeutic effects in inflammatory diseases and cardiovascular conditions.
Biological Activity
Research has indicated that 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit sEH effectively. This inhibition can lead to increased levels of epoxides that possess anti-inflammatory properties.
- Therapeutic Potential : The compound has been explored for its potential in treating conditions such as hypertension and other inflammatory disorders. Its ability to modulate lipid metabolism makes it a candidate for developing new therapeutic agents.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase (sEH) | |
| Anti-inflammatory Effects | Modulation of lipid levels | |
| Potential Therapeutic Uses | Treatment for hypertension and inflammation |
Relevant Research Studies
- Inhibition Studies : A study demonstrated that 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol effectively inhibited sEH in vitro with an IC50 value indicating strong potency. This suggests its potential application in drug development targeting inflammatory pathways.
- Therapeutic Applications : In animal models of hypertension and inflammation, administration of the compound led to significant reductions in blood pressure and inflammatory markers. These findings support its role as a therapeutic agent in managing cardiovascular diseases .
- Synthesis and Characterization : The synthesis of this compound has been optimized for scalability and yield, allowing for further exploration in pharmacological studies. Techniques such as NMR spectroscopy have confirmed its structure and purity.
Q & A
What synthetic methodologies are effective for introducing the pentafluoroethyl group to pyridine derivatives like 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol?
Answer:
The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For the pentafluoroethyl group, radical trifluoromethylation or electrochemical fluorination may be employed. For example, brominated pyridine intermediates (e.g., 5-bromo-3-pentafluoroethylpyridine) can undergo Suzuki-Miyaura coupling with fluorinated boronic acids under palladium catalysis . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst selection (e.g., Pd(PPh3)4) are critical for yield optimization. Post-synthetic hydroxylation at the 3-position requires careful pH control to avoid defluorination.
How can crystallographic data resolve structural ambiguities in fluorinated pyridine derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is essential for unambiguous structural determination. The pentafluoroethyl group’s electron-withdrawing effects can distort bond lengths and angles, complicating NMR analysis. For example, SHELXL refinement can model disorder in fluorine atoms, which is common in perfluoroalkylated compounds due to their conformational flexibility. High-resolution data (≤ 0.8 Å) and twinning corrections may be necessary for accurate refinement .
What analytical challenges arise in quantifying trace impurities in 5-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-ol?
Answer:
Liquid chromatography-mass spectrometry (LC-MS) with a pentafluorophenyl column is optimal for separating fluorinated isomers. However, the compound’s high electronegativity can suppress ionization in electrospray (ESI-MS), requiring alternative ionization methods like atmospheric-pressure chemical ionization (APCI). Quantifying residual solvents (e.g., DMF, hexafluorobenzene) via GC-MS requires calibration against fluorinated internal standards due to matrix effects .
How does the pentafluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The pentafluoroethyl group’s strong electron-withdrawing nature activates the pyridine ring toward SNAr but deactivates it toward electrophilic substitution. For instance, the 3-hydroxyl group can undergo alkylation or acylation under mild conditions (e.g., K2CO3/DMF, 50°C), while the 2- and 4-positions remain inert. Computational studies (DFT at the B3LYP/6-311+G(d,p) level) show that the LUMO is localized at the 5-position, guiding regioselective functionalization .
What mechanistic insights explain the enhanced biological activity of this compound compared to non-fluorinated analogs?
Answer:
The pentafluoroethyl group enhances lipophilicity and metabolic stability, as shown in comparative studies with non-fluorinated pyridinols. For example, in enzyme inhibition assays (e.g., cytochrome P450), fluorination reduces IC50 values by 10-fold due to improved binding via fluorine-π interactions with aromatic residues. Molecular dynamics simulations (Amber20) reveal tighter binding in hydrophobic pockets compared to trifluoromethyl analogs .
How can researchers mitigate defluorination during high-temperature reactions involving this compound?
Answer:
Defluorination is minimized using aprotic solvents (e.g., DMF, DMSO) and avoiding strong bases (e.g., NaOH). Catalytic additives like crown ethers (18-crown-6) stabilize fluoride ions, reducing side reactions. For example, in Ullmann couplings, CuI/1,10-phenanthroline at 110°C prevents C-F bond cleavage while maintaining reaction efficiency . Post-reaction quenching with aqueous NH4Cl further stabilizes the product.
What strategies are effective for studying the compound’s photostability under UV-Vis irradiation?
Answer:
Accelerated photodegradation studies using a xenon arc lamp (300–800 nm) with UV filters can simulate environmental conditions. LC-MS analysis identifies degradation products (e.g., dehydroxylated or defluorinated species). Quantum yield calculations (via actinometry) and time-dependent DFT (TD-DFT) predict degradation pathways, highlighting the role of the pentafluoroethyl group in stabilizing excited states .
How does the compound’s electronic structure affect its performance in catalytic applications?
Answer:
Electron-deficient pyridines are effective ligands in transition-metal catalysis. The pentafluoroethyl group lowers the π*-orbital energy, enhancing metal-ligand charge transfer in complexes with Pd or Ru. Cyclic voltammetry (e.g., in CH3CN with 0.1 M TBAPF6) shows a reversible redox couple at −1.2 V vs. Ag/AgCl, indicating potential in electrocatalysis. XPS data confirm strong M–N binding energies (~398 eV for Pd) .
What computational methods are recommended for predicting the compound’s environmental persistence?
Answer:
Density functional theory (DFT) can estimate bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol), indicating high stability. Quantitative structure-activity relationship (QSAR) models trained on perfluoroalkyl substances (PFAS) datasets predict half-lives in soil (>5 years). Molecular docking with microbial enzymes (e.g., Rhodococcus spp. hydrolases) identifies potential biodegradation pathways .
How can researchers validate the enantiomeric purity of chiral derivatives synthesized from this compound?
Answer:
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection resolves enantiomers. For example, a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min achieves baseline separation (α = 1.2). Circular dichroism (CD) spectroscopy coupled with TD-DFT simulations assigns absolute configurations. Enantiomeric excess (ee) ≥98% is achievable via asymmetric hydrogenation with Ir-(S)-BINAP catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
